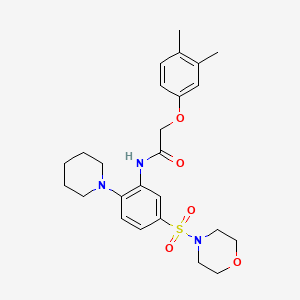
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDBM or Compound 21, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BDBM is not fully understood, but it is believed to involve the modulation of various receptors in the brain and other organs. BDBM has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition. BDBM has also been found to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
BDBM has been found to have various biochemical and physiological effects. In the brain, BDBM has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and cognition. BDBM has also been found to have antioxidant properties, which may protect cells from oxidative damage. In addition, BDBM has been found to modulate the activity of various enzymes and proteins in the body, which may have implications for various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
BDBM has several advantages for lab experiments, including its potent pharmacological effects and its ability to modulate various receptors and enzymes in the body. However, BDBM also has some limitations, including its potential toxicity and its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on BDBM. One direction is to further investigate its potential applications in the treatment of mental disorders, such as schizophrenia and depression. Another direction is to study its potential applications in the treatment of cancer, particularly in combination with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of BDBM and its effects on various physiological processes.
Synthesemethoden
The synthesis of BDBM has been achieved using various methods. One of the most commonly used methods is the condensation reaction between 4-bromoaniline and 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. This reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BDBM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BDBM has been shown to have potent antipsychotic and antidepressant effects, making it a potential candidate for the treatment of mental disorders. In neuroscience, BDBM has been found to modulate the activity of serotonin receptors, which are involved in various physiological processes such as mood regulation and appetite control. In cancer research, BDBM has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-2-4-13(5-3-12)17-10-11-1-6-14-15(9-11)19-8-7-18-14/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLHZTKQWJIZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)
![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)
![N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
![5-(3-ethoxypropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B7560657.png)




![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)